(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol
Overview
Description
“(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely influenced by the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications
Synthesis of Chemical Compounds
- Isomorphous Structures Synthesis : Studies like Swamy et al. (2013) focused on synthesizing isomorphous structures such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, illustrating the rule of chlorine-methyl exchange in these structures. This emphasizes the compound's role in understanding structural behavior and characteristics in chemistry (Swamy et al., 2013).
Biocatalysis
- Biocatalytic Synthesis : Research like Chen et al. (2021) delved into the biocatalytic synthesis of related compounds (S-CPMA) using E. coli in a biphasic microreaction system. This demonstrates the compound's utility in green, economic, and efficient synthesis processes (Chen et al., 2021).
Catalysis and Material Science
- Catalytic Applications : Research into nickel complexes with bidentate N,O-type ligands, involving related compounds, has been conducted by Kermagoret and Braunstein (2008). This study highlights the compound's potential in the field of catalysis and material science (Kermagoret & Braunstein, 2008).
Computational Chemistry
- Computational Chemistry Studies : Ma et al. (2017) conducted computational studies on triazole derivatives, including compounds structurally similar to (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol. These studies are crucial for understanding the molecular interactions and efficiencies of such compounds (Ma et al., 2017).
Coordination Chemistry
- Coordination Polymer Synthesis : Li et al. (2008) explored the solvothermal reaction of related compounds leading to new 2D complexes. This research indicates the role of such compounds in synthesizing coordination polymers with potential applications in various fields, including materials science (Li et al., 2008).
Enantioselective Synthesis
- Enantioselective Synthesis : Munck et al. (2017) demonstrated the use of related compounds in enantioselective alkynylation of cyclic imines. This reflects the compound's significance in stereochemistry and organic synthesis (Munck et al., 2017).
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, a group to which this compound belongs, have been used in the pharmaceutical and agrochemical industries . They are thought to interact with multiple receptors due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known to interact with their targets, causing changes that result in their biological activities . The unique characteristics of the fluorine atom and the pyridine moiety in these compounds contribute to their interactions with their targets .
Biochemical Pathways
Tfmp derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It has a molecular weight of 2115689096 , which could influence its bioavailability.
Result of Action
Tfmp derivatives are known for their diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their action under different environmental conditions .
Future Directions
Properties
IUPAC Name |
[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKBDYAIPBFIRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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